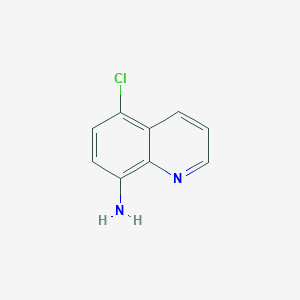

5-氯喹啉-8-胺

描述

5-Chloroquinolin-8-amine is a chlorinated quinoline derivative that is of interest due to its potential applications in various chemical reactions and as a building block for the synthesis of more complex molecules. The presence of the amine group at the 8-position makes it a versatile reactant for further functionalization.

Synthesis Analysis

The synthesis of chloroquinoline derivatives can be achieved through various methods. For instance, the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been demonstrated, showing that the activity of amination depends on the steric and electronic effects of the substituents on the amino group . Additionally, the synthesis of 5,7-disubstituted 8-hydroxyquinolines through a Mannich reaction indicates the possibility of introducing various substituents at positions adjacent to the chloro and amine groups . These methods provide insights into the synthetic routes that could be adapted for the synthesis of 5-Chloroquinolin-8-amine.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with substituents that can significantly influence the molecule's reactivity and interaction with other compounds. For example, the attachment of organometallic moieties to the amine group can lead to one-electron oxidation at the secondary amine group . The molecular docking studies of chloroquinoline derivatives also highlight the importance of the molecular structure in the interaction with biological targets, such as COVID-19 inhibitors .

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions. The one-electron oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, showing that these compounds can undergo electrochemically irreversible one-electron oxidation to form ring-nitrogen protonated aminochloroquinolinium ions . Additionally, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating the reactivity of chloroquinoline derivatives with amines to produce fluorescent compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The electrochemical behavior of these compounds, such as the one-electron oxidation process, is a key property that can be exploited in various applications . The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrate the metal ion-selective properties of chloroquinoline derivatives, which can be tailored by modifying the substituents . The chemical and electrochemical behavior of the 5,8-isoquinolinedione system also provides insights into the reactivity of chloroquinoline derivatives .

科学研究应用

Organic Chemistry

5-Chloroquinolin-8-amine is a chemical compound used in the field of organic chemistry . It has a CAS Number of 75793-58-7 and a molecular weight of 178.62 .

Application

This compound is often used as a reagent in the synthesis of various organic compounds . It can be used in the preparation of quinolin-8-amines .

Results or Outcomes

The results of these reactions can lead to the formation of various organic compounds, including quinolin-8-amines . These compounds can serve as valuable directing groups, ligands for coordination chemistry, and agents for various diseases .

Electrochemical Chlorination

5-Chloroquinolin-8-amine can be used in the field of electrochemistry .

Application

An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved .

Method of Application

Inert DCM was used as the chlorinating reagent . The reaction scale-up can be achieved conveniently with higher productivity due to the continuous-flow setup .

Results or Outcomes

This method has good position-control, and water and air tolerance . Costly quaternary ammonium salts were avoided . Radical-trapping, H/D exchange, KIE and cyclic voltammetry experiments were conducted to gain insight into the reaction mechanism .

Antioxidant Activity

5-Chloroquinolin-8-amine and its derivatives have been investigated for their antioxidant activity .

Application

5-chloro-8-hydroxy quinoline and its derivatives bearing various substituents were investigated for their antioxidant activity .

Method of Application

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method .

Results or Outcomes

The findings revealed that the derivatives act as imminent candidates to be further developed as antioxidant agents .

Synthesis of Other Chemical Compounds

5-Chloroquinolin-8-amine can be used in the synthesis of other chemical compounds .

Application

This compound is often used as a reagent in the synthesis of various organic compounds .

Method of Application

The specific method of application or experimental procedure can vary depending on the desired outcome .

Results or Outcomes

The results of these reactions can lead to the formation of various organic compounds .

Pharmaceutical Research

5-Chloroquinolin-8-amine and its derivatives have been investigated for their potential use in pharmaceutical research .

Application

This compound and its derivatives have been studied for their potential therapeutic effects .

Method of Application

The specific method of application or experimental procedure can vary depending on the desired outcome .

Results or Outcomes

The results of these studies can provide valuable insights into the potential therapeutic effects of this compound and its derivatives .

安全和危害

属性

IUPAC Name |

5-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279679 | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-amine | |

CAS RN |

5432-09-7 | |

| Record name | 5432-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

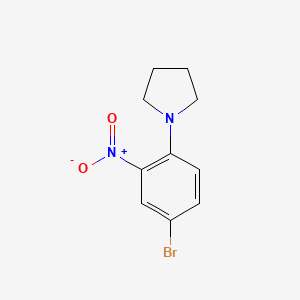

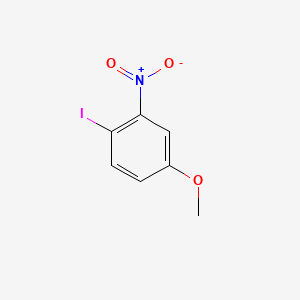

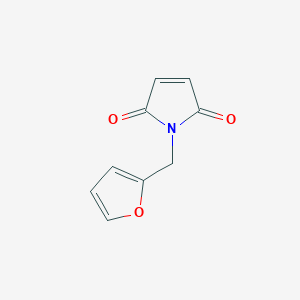

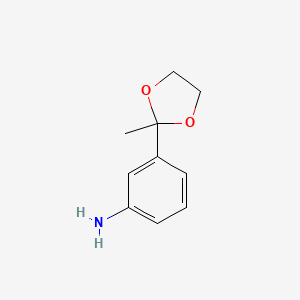

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

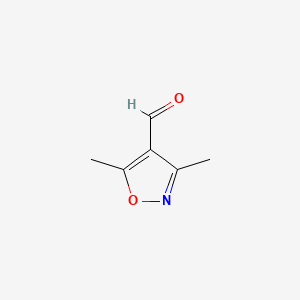

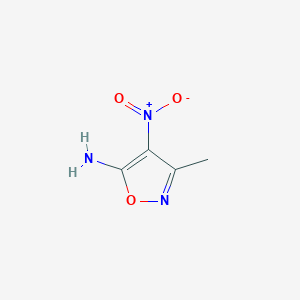

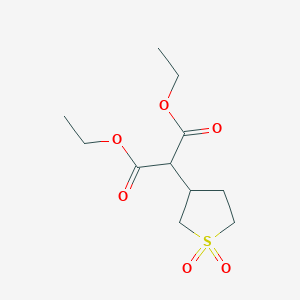

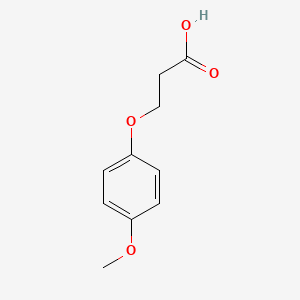

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)